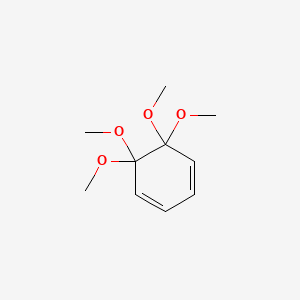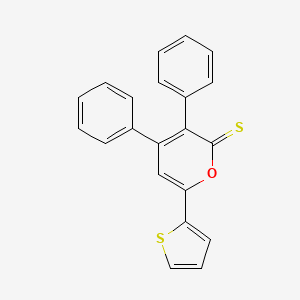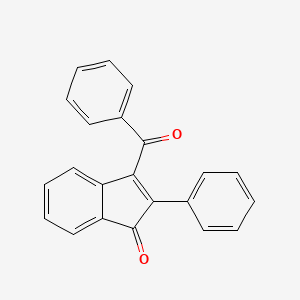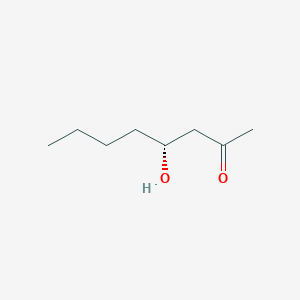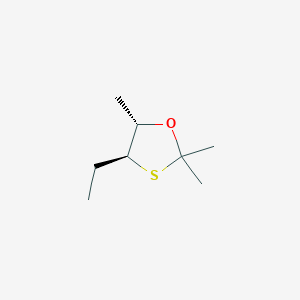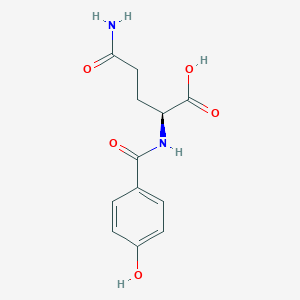
Dipotassium 2-ethylhexyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium 2-ethylhexyl phosphate is an organophosphorus compound with the molecular formula C8H17K2O4P. It is a potassium salt of 2-ethylhexyl phosphate and is known for its applications in various industrial and scientific fields. This compound is often used as a surfactant, lubricant additive, and in the extraction of metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassium 2-ethylhexyl phosphate can be synthesized through the reaction of 2-ethylhexanol with phosphorus pentoxide, followed by neutralization with potassium hydroxide. The reaction can be summarized as follows: [ 4 \text{C}8\text{H}{17}\text{OH} + \text{P}4\text{O}{10} \rightarrow 2 [(\text{C}8\text{H}{17}\text{O})\text{PO}(\text{OH})]_2\text{O} ] [ [(\text{C}8\text{H}{17}\text{O})\text{PO}(\text{OH})]_2\text{O} + \text{C}8\text{H}{17}\text{OH} \rightarrow (\text{C}8\text{H}{17}\text{O})_2\text{PO}(\text{OH}) + (\text{C}8\text{H}{17}\text{O})\text{PO}(\text{OH})_2 ] The resulting product is then neutralized with potassium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the above-mentioned reaction. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium 2-ethylhexyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: It can undergo substitution reactions where the 2-ethylhexyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and aryl halides under basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Various alkyl or aryl phosphates.
Wissenschaftliche Forschungsanwendungen
Dipotassium 2-ethylhexyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used as a lubricant additive, corrosion inhibitor, and in the extraction of metals such as uranium and rare earth elements.
Wirkmechanismus
The mechanism of action of dipotassium 2-ethylhexyl phosphate involves its interaction with various molecular targets and pathways. As a surfactant, it reduces surface tension and facilitates the formation of micelles, which can encapsulate and transport hydrophobic molecules. In metal extraction, it forms complexes with metal ions, enhancing their solubility and separation from other components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-ethylhexyl) phosphate
- Di(2-ethylhexyl) phosphate
- Dipotassium phosphate
Uniqueness
Dipotassium 2-ethylhexyl phosphate is unique due to its specific combination of the 2-ethylhexyl group and potassium ions, which imparts distinct properties such as enhanced solubility in organic solvents and specific interactions with metal ions. This makes it particularly useful in applications like metal extraction and as a surfactant in various industrial processes.
Eigenschaften
CAS-Nummer |
67989-97-3 |
|---|---|
Molekularformel |
C8H17K2O4P |
Molekulargewicht |
286.39 g/mol |
IUPAC-Name |
dipotassium;2-ethylhexyl phosphate |
InChI |
InChI=1S/C8H19O4P.2K/c1-3-5-6-8(4-2)7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);;/q;2*+1/p-2 |
InChI-Schlüssel |
MXDLSTFDVJKXGG-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC(CC)COP(=O)([O-])[O-].[K+].[K+] |
Physikalische Beschreibung |
Water or Solvent Wet Solid; NKRA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


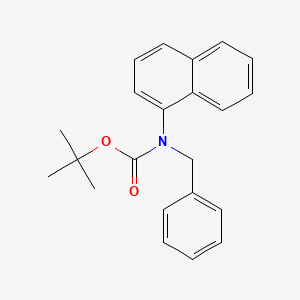


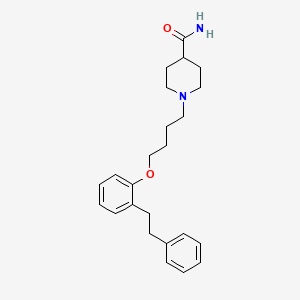
![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)
